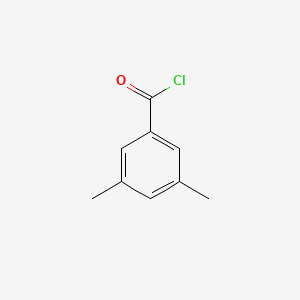

3,5-Dimethylbenzoyl chloride

概要

説明

3,5-Dimethylbenzoyl chloride is a useful research compound. Its molecular formula is C9H9ClO and its molecular weight is 168.62 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Activity Research

3,5-Dimethylbenzoyl chloride has been investigated for its role in synthesizing new heterocyclic compounds with potential anticancer activities. In a study by Metwally, Abdelrazek, and Eldaly (2016), various compounds were synthesized and evaluated for their anticancer properties, suggesting the potential of this compound derivatives in cancer treatment research (Metwally, Abdelrazek, & Eldaly, 2016).

Synthesis of Medical Compounds

In pharmaceutical research, this compound is utilized in the synthesis of complex compounds. Kudzma and Turnbull (1991) demonstrated its use in the expedient synthesis of 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, a compound used in medical applications (Kudzma & Turnbull, 1991).

Catalysis and Environmental Chemistry

Research by Martins et al. (2003) explored the use of this compound in microwave-assisted synthesis, contributing to more environmentally friendly chemical processes (Martins et al., 2003).

Industrial Applications in Cosmetics and Plastics

The compound has applications in the production of materials like 2,5-dimethylbenzophenone, used as a UV stabilizer in cosmetics and plastics. Yadav, Asthana, and Kamble (2003) investigated its synthesis using alternative catalysts, aiming to reduce environmental impact (Yadav, Asthana, & Kamble, 2003).

Research in Ionic Liquids and Electrochemistry

Özdemir, Özgün, and Aktan (2019) synthesized a series of 1-aryl-3,5-dimethylpyrazolium-based ionic liquids using this compound, contributing to research in tunable protic ionic liquids, which have potential applications in variouselectrochemical processes and green chemistry solutions (Özdemir, Özgün, & Aktan, 2019).

Kinetic Studies in Chemical Synthesis

Wang, Brahmayya, and Hsieh (2015) conducted kinetic studies on the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, a process involving this compound. This research contributes to understanding the kinetics of organic synthesis reactions, which is crucial for optimizing industrial chemical processes (Wang, Brahmayya, & Hsieh, 2015).

Development of Radiopharmaceuticals

The compound has been used in the synthesis of high-valent technetium complexes, as explored by Tooyama et al. (2008). These complexes, involving the [TcO3]+ core, are significant in the development of radiopharmaceuticals and nuclear medicine (Tooyama et al., 2008).

Exploration in Organometallic Chemistry

Minghetti et al. (1998) studied the reaction of this compound with gold(III) chloride, leading to the synthesis of C(4)-aurated 1-phenylpyrazole. This research is significant for advancements in organometallic chemistry, which has implications in catalysis and materials science (Minghetti et al., 1998).

Inorganic and Metal-Organic Synthesis

Research by Odunola (1993) involved the synthesis and characterization of complexes with Zn(II), Cd(II), and Hg(II) ions using 3,5-dimethylbenzoic acid derivatives. This research contributes to the field of inorganic and metal-organic chemistry, particularly in understanding the properties of these complexes (Odunola, 1993).

Safety and Hazards

将来の方向性

The 3,5-Dimethylbenzoyl Chloride market is expected to witness significant growth from 2024 to 2031, fueled by technological advancements, rising demand for this compound, and favorable government policies . Sustainability is a defining element, with environmentally conscious practices increasingly becoming a prerequisite for market participants .

特性

IUPAC Name |

3,5-dimethylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIOBDJEKDUUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064420 | |

| Record name | Benzoyl chloride, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6613-44-1 | |

| Record name | 3,5-Dimethylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6613-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 3,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006613441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dimethylbenzoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

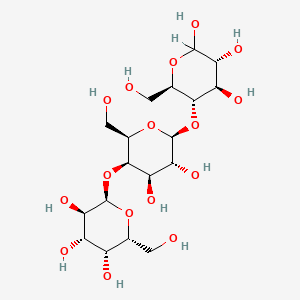

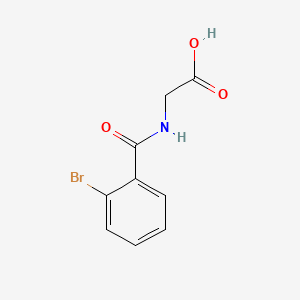

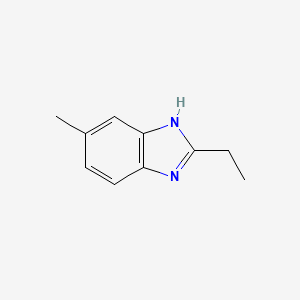

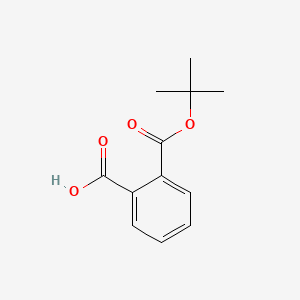

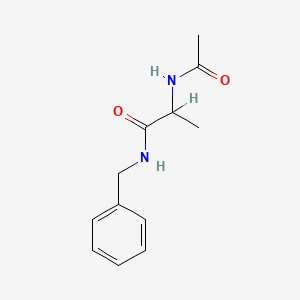

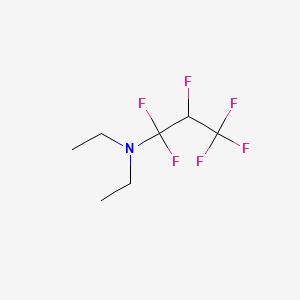

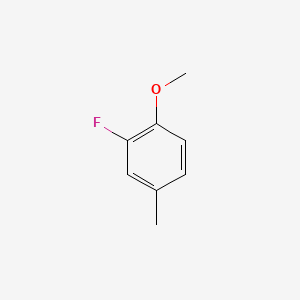

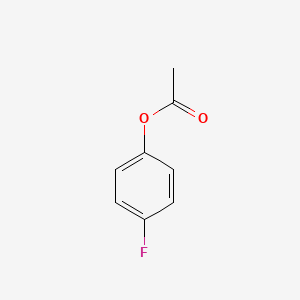

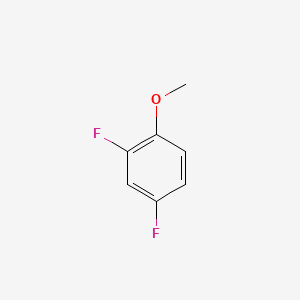

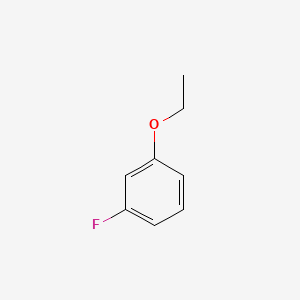

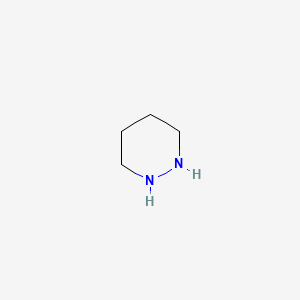

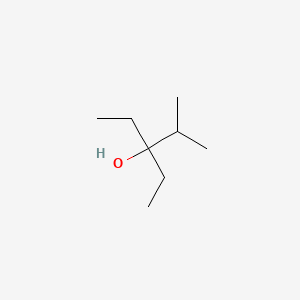

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 3,5-Dimethylbenzoyl chloride in the presented research papers?

A: Across these studies, this compound consistently functions as a reagent for introducing the 3,5-dimethylbenzoyl group onto various molecules. This is a key step in synthesizing diverse compounds, including derivatives of hydrazines [, , , ], phenylglycine [], and heterocyclic compounds like oxadiazoles [, ] and thiadiazoles [].

Q2: Can you provide details on the typical reaction conditions when using this compound?

A: The reactions often employ this compound in the presence of a base, commonly sodium carbonate (Na2CO3), to neutralize the hydrochloric acid (HCl) generated during the reaction [, , ]. Reaction times vary depending on the specific synthesis but are generally in the range of several hours.

Q3: How is this compound used in the synthesis of Tebufenozide, and what is the significance of this particular compound?

A: In the synthesis of Tebufenozide, a commercially important insecticide, this compound reacts with N-(4-ethylbenzoyl)-N'-t-butylhydrazine. This reaction forms the final molecule of Tebufenozide, achieving a high purity and yield []. This highlights the reagent's utility in producing valuable agrochemicals.

Q4: The research mentions "brush-type chiral stationary phases." What role does this compound play in their creation, and what is their application?

A: this compound is crucial in synthesizing chiral stationary phases, which are key for separating enantiomers (mirror-image molecules) in analytical chemistry. In one study [], it reacts with D-2-chlorophenylglycine to form N-3,5-dimethylbenzoyl-D-2-chlorophenylglycine. This compound is then attached to silica gel, creating a novel brush-type chiral stationary phase (CSP). These CSPs are then used in high-performance liquid chromatography (HPLC) to separate and analyze enantiomers of various compounds.

Q5: The papers mention characterizing the synthesized compounds. What spectroscopic techniques are commonly used to confirm the structure of compounds derived from this compound?

A: Researchers routinely employ a combination of spectroscopic methods for structural elucidation. These include Infrared Spectroscopy (IR) to identify functional groups, Proton Nuclear Magnetic Resonance (1H NMR) to determine proton environments in the molecule, and Mass Spectrometry (MS) to analyze the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns [, , , ].

Q6: One paper mentions "fragmentation mechanisms of MS spectra." How does understanding the fragmentation of compounds containing the 3,5-dimethylbenzoyl group contribute to research?

A: Analyzing the specific ways a molecule breaks apart in a mass spectrometer offers valuable insights into its structure. For compounds incorporating the 3,5-dimethylbenzoyl group, studying these fragmentation patterns allows researchers to confirm the presence of this specific group within the synthesized molecules and helps to elucidate the structures of novel compounds [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。